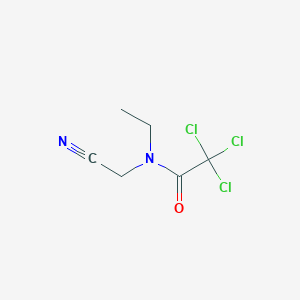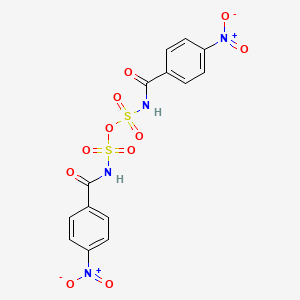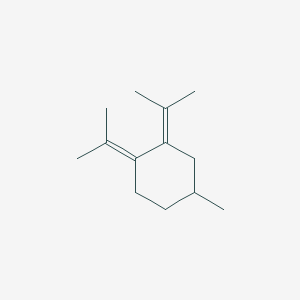
4-Methyl-1,2-di(propan-2-ylidene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2-di(propan-2-ylidene)cyclohexane is an organic compound with a unique structure characterized by a cyclohexane ring substituted with methyl and propan-2-ylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-di(propan-2-ylidene)cyclohexane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylcyclohexanone with isopropylidene derivatives in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
化学反応の分析
Types of Reactions
4-Methyl-1,2-di(propan-2-ylidene)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), halogenating agents (e.g., N-bromosuccinimide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated cyclohexane derivatives
科学的研究の応用
4-Methyl-1,2-di(propan-2-ylidene)cyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-Methyl-1,2-di(propan-2-ylidene)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-Methyl-1,2-di(propan-2-ylidene)cyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cyclic hydrocarbon with no substituents. It serves as a basic structure for many derivatives.
Methylcyclohexane: A cyclohexane ring with a single methyl group. It is less complex than this compound.
Propan-2-ylidene derivatives: Compounds with similar isopropylidene groups but different ring structures or additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
61370-28-3 |
|---|---|
分子式 |
C13H22 |
分子量 |
178.31 g/mol |
IUPAC名 |
4-methyl-1,2-di(propan-2-ylidene)cyclohexane |
InChI |
InChI=1S/C13H22/c1-9(2)12-7-6-11(5)8-13(12)10(3)4/h11H,6-8H2,1-5H3 |
InChIキー |
HWYUHISJAWIKCG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=C(C)C)C(=C(C)C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14582809.png)
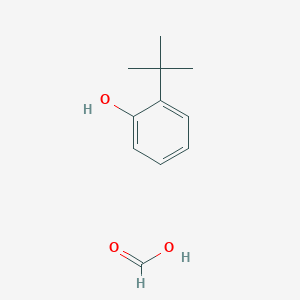
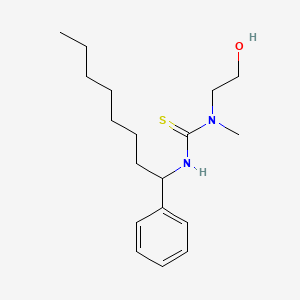

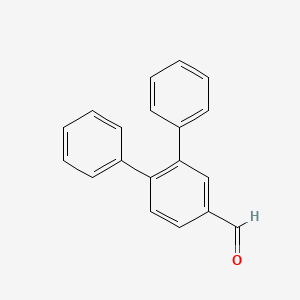
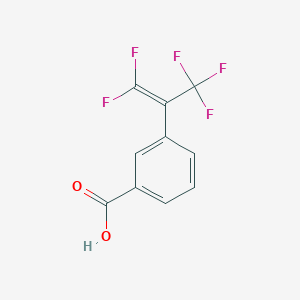
![3-([1,1'-Biphenyl]-4-yl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide](/img/structure/B14582844.png)
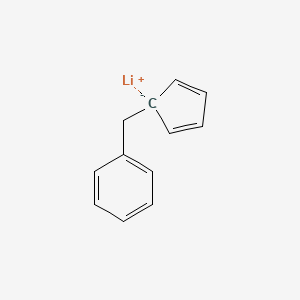
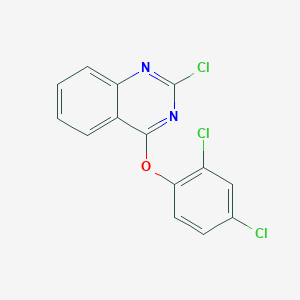
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
